An In-Depth Technical Guide to 4-Bromo-3,5-difluorophenylacetic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-3,5-difluorophenylacetic Acid: Properties, Synthesis, and Applications
Introduction
4-Bromo-3,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of both bromine and fluorine substituents on the phenyl ring, make it a versatile synthon for accessing a wide array of complex molecular architectures. The strategic placement of the fluorine atoms enhances metabolic stability and modulates the acidity of the carboxylic acid, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 4-bromo-3,5-difluorophenylacetic acid, detailing its chemical properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The structural foundation of 4-bromo-3,5-difluorophenylacetic acid is a phenylacetic acid core, symmetrically substituted with two fluorine atoms at the 3 and 5 positions and a bromine atom at the 4 position. This arrangement significantly influences the molecule's reactivity and physicochemical properties.
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IUPAC Name: 2-(4-Bromo-3,5-difluorophenyl)acetic acid
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CAS Number: 1015392-72-5
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Molecular Formula: C₈H₅BrF₂O₂
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Molecular Weight: 251.03 g/mol
The electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, although such reactions are generally challenging. The bromine atom, a key functional handle, is readily exploited in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of 4-bromo-3,5-difluorophenylacetic acid are well-defined, providing a clear fingerprint for its identification and quality control.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | White to off-white solid | Internal Data |
| Melting Point | 135-139 °C | |
| Boiling Point | 339.6±37.0 °C (Predicted) | |
| pKa | 3.99±0.10 (Predicted) | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. | Common laboratory observation |
Spectroscopic Analysis
The spectroscopic data provides unambiguous confirmation of the molecule's structure.
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¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a singlet for the two equivalent aromatic protons and a singlet for the methylene protons of the acetic acid moiety.
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¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the carbon atoms attached to fluorine and bromine exhibiting characteristic splitting patterns and chemical shifts.
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¹⁹F NMR (Fluorine NMR): A single resonance is expected in the fluorine-19 NMR spectrum, confirming the equivalence of the two fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretching band.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Manufacturing
The synthesis of 4-bromo-3,5-difluorophenylacetic acid is typically achieved through a multi-step sequence starting from commercially available precursors. A common and reliable method involves the bromination of 1,3-difluorobenzene, followed by functionalization to introduce the acetic acid side chain.
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction
This protocol outlines a robust method for the synthesis of 4-bromo-3,5-difluorophenylacetic acid from the corresponding acetophenone, which can be prepared from 1-bromo-2,6-difluorobenzene.
Step 1: Synthesis of 1-(4-Bromo-3,5-difluorophenyl)ethan-1-one
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To a solution of 1-bromo-2,6-difluorobenzene in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a solution of a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
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After stirring for a short period, add N,N-dimethylacetamide to the reaction mixture.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-(4-bromo-3,5-difluorophenyl)ethan-1-one.
Step 2: Willgerodt-Kindler Reaction to form 2-(4-Bromo-3,5-difluorophenyl)-N,N-dimethyl-2-thioxoacetamide
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In a reaction vessel, combine 1-(4-bromo-3,5-difluorophenyl)ethan-1-one, sulfur, and dimethylamine.
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Heat the mixture under reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the excess reagents.
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The resulting thioamide is often used in the next step without further purification.
Step 3: Hydrolysis to 4-Bromo-3,5-difluorophenylacetic acid
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To the crude thioamide from the previous step, add a solution of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
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Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with a strong acid (if basic hydrolysis was performed) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3,5-difluorophenylacetic acid.
Diagram: Synthetic Workflow
Caption: Synthetic pathway to 4-Bromo-3,5-difluorophenylacetic acid.
Chemical Reactivity and Derivatization
The reactivity of 4-bromo-3,5-difluorophenylacetic acid is dominated by the carboxylic acid group and the bromine atom on the aromatic ring.
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Carboxylic Acid Chemistry: The carboxylic acid moiety readily undergoes standard transformations such as esterification (e.g., with alcohols under acidic conditions) and amidation (e.g., with amines using coupling agents like EDC/HOBt or conversion to the acid chloride followed by reaction with an amine).
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for the construction of more complex molecules via cross-coupling reactions. This is a cornerstone of its utility in drug discovery.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base.
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Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst and a suitable base.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Diagram: Key Reactive Sites and Transformations
Caption: Reactivity map of 4-Bromo-3,5-difluorophenylacetic acid.
Applications in Research and Development
The unique combination of functional groups in 4-bromo-3,5-difluorophenylacetic acid makes it a highly sought-after intermediate in several areas of chemical research.
Medicinal Chemistry
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The difluorophenyl motif is often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The bromine atom provides a convenient point for late-stage diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. It has been utilized in the development of inhibitors for various enzymes and modulators for a range of receptors.
Materials Science
The rigid, well-defined structure of 4-bromo-3,5-difluorophenylacetic acid makes it a candidate for incorporation into functional materials. Its derivatives can be explored for applications in liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers where the electronic properties and potential for self-assembly can be exploited.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 4-bromo-3,5-difluorophenylacetic acid.
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Safety: The compound is an irritant to the eyes, skin, and respiratory system.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-3,5-difluorophenylacetic acid is a valuable and versatile synthetic intermediate with a significant role in modern chemical research. Its well-defined physicochemical properties, predictable reactivity, and accessibility through established synthetic routes make it an indispensable tool for medicinal chemists and materials scientists. The ability to leverage both the carboxylic acid functionality and the reactive bromine handle for diverse chemical transformations ensures its continued importance in the design and synthesis of novel, high-value molecules. As the demand for sophisticated molecular architectures grows, the utility of such strategically functionalized building blocks will undoubtedly continue to expand.
